molecular formula C18H23FN4O3S B2445847 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946271-86-9

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No.: B2445847
CAS No.: 946271-86-9
M. Wt: 394.47
InChI Key: MCHZPHPIBCTTSR-UHFFFAOYSA-N
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Description

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2-fluorophenylsulfonyl group, a methyl group, and a propoxy group attached to a pyrimidine ring.

Scientific Research Applications

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. By inhibiting the transport of nucleosides, the compound can disrupt these pathways and their downstream effects .

Result of Action

The molecular and cellular effects of the compound’s action include reduced uridine uptake in cells expressing ENT1 and ENT2. This could potentially disrupt nucleotide synthesis and adenosine regulation, affecting cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of protective groups and selective deprotection steps is crucial to achieve the desired product without significant impurities.

Chemical Reactions Analysis

Types of Reactions

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine ring and the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit ENT2 over ENT1 sets it apart from other similar compounds, making it a valuable tool in scientific research .

Properties

IUPAC Name

4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN4O3S/c1-3-12-26-18-13-17(20-14(2)21-18)22-8-10-23(11-9-22)27(24,25)16-7-5-4-6-15(16)19/h4-7,13H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHZPHPIBCTTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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